Isobutyl 2-acetoxybenzoate
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Overview
Description
Isobutyl 2-acetoxybenzoate is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . It is an ester derivative of salicylic acid, where the hydroxyl group of salicylic acid is acetylated, and the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 2-acetoxybenzoate typically involves the esterification of salicylic acid with isobutyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
Salicylic Acid+Isobutyl AlcoholAcid CatalystIsobutyl 2-acetoxybenzoate+Water
Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion exchange resins, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Isobutyl 2-acetoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield salicylic acid and isobutyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Hydrolysis: Salicylic acid and isobutyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl 2-acetoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug formulations due to its ester structure, which can enhance the bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of isobutyl 2-acetoxybenzoate involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic effects. Salicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form of the compound allows for better absorption and prolonged action compared to salicylic acid alone.
Comparison with Similar Compounds
Isobutyl 2-acetoxybenzoate can be compared with other ester derivatives of salicylic acid, such as:
Methyl 2-acetoxybenzoate: Similar structure but with a methyl group instead of an isobutyl group.
Ethyl 2-acetoxybenzoate: Contains an ethyl group instead of an isobutyl group.
Propyl 2-acetoxybenzoate: Contains a propyl group instead of an isobutyl group.
Uniqueness: The isobutyl group in this compound provides unique properties such as increased hydrophobicity and potentially better interaction with biological membranes, enhancing its bioavailability and efficacy .
Properties
IUPAC Name |
2-methylpropyl 2-acetyloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-16-13(15)11-6-4-5-7-12(11)17-10(3)14/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBWYGIHAKIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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